6-Hydroxyflavanone
Overview
Description
6-Hydroxyflavanone is a flavonoid, a type of chemical compound known for its diverse biological activities. It is a monohydroxyflavanone, specifically a flavanone substituted by a hydroxy group at position 6. This compound is found in various plants, including Crocus and Barleria prionitis Linn . It has been studied for its potential anxiolytic activity and other medicinal properties .
Mechanism of Action
Target of Action
6-Hydroxyflavanone is a flavone, a type of chemical compound . It primarily targets cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , as well as opioid and GABA-A receptors . These targets play crucial roles in inflammation, neuropathic pain, and anxiety .
Mode of Action
This compound acts as a noncompetitive inhibitor of cytochrome P450 2C9 . It interacts with its targets (COX-2, 5-LOX, opioid, and GABA-A receptors) to exhibit anti-inflammatory and anti-neuropathic pain activity . It also shows anxiolytic activity in a mouse model .
Biochemical Pathways
It is known that the compound’s interaction with cox-2 and 5-lox can influence theinflammatory response . Its interaction with opioid and GABA-A receptors can affect neuropathic pain and anxiety pathways .
Result of Action
This compound exhibits anti-inflammatory and anti-neuropathic pain activity . It also shows anxiolytic activity in a mouse model, although it is approximately 200 times less potent than the full agonist diazepam . It can protect DNA against oxidative damage more effectively than other flavanones .
Biochemical Analysis
Biochemical Properties
6-Hydroxyflavanone interacts with several enzymes and proteins. It is a noncompetitive inhibitor of the enzyme cytochrome P450 2C9 . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
This compound has been shown to have anxiolytic activity in a mouse model . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level, particularly through its role as a noncompetitive inhibitor of cytochrome P450 2C9 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that this compound can protect DNA against oxidative damage more effectively than other flavanones .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed to have anti-nociception properties in a streptozotocin-induced diabetic neuropathy model .
Metabolic Pathways
This compound is involved in several metabolic pathways . It undergoes biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions to obtain rare and highly active biofunctional derivatives .
Transport and Distribution
It is known that it interacts with various transporters or binding proteins .
Subcellular Localization
It has been suggested that N-terminal membrane-spanning domains are necessary to ensure endoplasmic reticulum localization and anchoring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxyflavanone can be synthesized through several methods. One common synthetic route involves the cyclization of 2’-hydroxychalcone under acidic conditions. This reaction typically uses hydrochloric acid or sulfuric acid as a catalyst and is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation processes. For example, Aspergillus niger strains have been used to convert flavanone into this compound . This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-hydroxyflavone.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: The hydroxy group at position 6 can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: 6-Hydroxyflavone.
Reduction: Dihydroflavanones.
Substitution: Acetylated derivatives.
Scientific Research Applications
6-Hydroxyflavanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Flavanone: The parent compound without the hydroxy group.
2’-Hydroxyflavanone: A monohydroxyflavanone with the hydroxy group at position 2’.
7-Hydroxyflavanone: A monohydroxyflavanone with the hydroxy group at position 7.
Uniqueness: 6-Hydroxyflavanone is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, it has been shown to have higher antioxidant activity compared to other monohydroxyflavanones .
Properties
IUPAC Name |
6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPQUEOOBIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022429 | |
Record name | 6-Hydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4250-77-5 | |
Record name | (±)-6-Hydroxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4250-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxyflavanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYFLAVANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F174812MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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